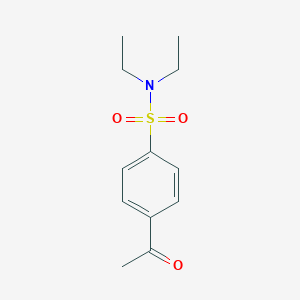

4-acetyl-N,N-diethylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-acetyl-N,N-diethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-4-13(5-2)17(15,16)12-8-6-11(7-9-12)10(3)14/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKAAHYQTIYWBEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353739 | |

| Record name | 4-acetyl-N,N-diethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1658-97-5 | |

| Record name | 4-Acetyl-N,N-diethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1658-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-acetyl-N,N-diethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 4-acetyl-N,N-diethylbenzenesulfonamide

This guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the unambiguous structure elucidation of 4-acetyl-N,N-diethylbenzenesulfonamide. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a robust framework for the characterization of novel sulfonamide derivatives.

Introduction to this compound

This compound, with the CAS Number 1658-97-5, is a sulfonamide derivative featuring a para-acetyl group on the phenyl ring and two ethyl substituents on the sulfonamide nitrogen. The structural confirmation of such molecules is paramount in drug discovery and development, as precise molecular architecture dictates biological activity and safety profiles. This guide will detail a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a self-validating system for its structural verification.

Molecular Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₃S | |

| Molecular Weight | 255.34 g/mol | |

| CAS Number | 1658-97-5 | |

| Appearance | Powder | |

| Melting Point | 83-84 °C |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, size="7.6,5"]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; S [label="S", fontcolor="#EA4335"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; N [label="N", fontcolor="#4285F4"]; C7 [label="CH₂"]; C8 [label="CH₃"]; C9 [label="CH₂"]; C10 [label="CH₃"]; C11 [label="C"]; O3 [label="O", fontcolor="#EA4335"]; C12 [label="CH₃"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- S; S -- O1 [style=double]; S -- O2 [style=double]; S -- N; N -- C7; C7 -- C8; N -- C9; C9 -- C10; C4 -- C11; C11 -- O3 [style=double]; C11 -- C12;

// Positioning C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="-1.2,2.1!"]; C6 [pos="-1.2,0.7!"]; S [pos="-0.8,-1.5!"]; O1 [pos="-0.2,-2.5!"]; O2 [pos="-2,-1.5!"]; N [pos="0.5,-1.5!"]; C7 [pos="1.5,-2.2!"]; C8 [pos="2.5,-1.8!"]; C9 [pos="0.8,-0.1!"]; C10 [pos="1.8,0.3!"]; C11 [pos="0,4.2!"]; O3 [pos="-0.8,4.9!"]; C12 [pos="1.2,4.9!"]; }

Caption: Chemical structure of this compound.

Synthesis Pathway

A plausible and efficient synthesis of this compound involves the reaction of 4-acetylbenzenesulfonyl chloride with diethylamine. This nucleophilic substitution reaction at the sulfonyl group is a common method for the preparation of N-substituted sulfonamides.

Experimental Protocol:

-

To a solution of 4-acetylbenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, cooled in an ice bath (0 °C), is added triethylamine (1.2 eq) as a base.

-

Diethylamine (1.1 eq) is then added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the ethyl groups, as well as the acetyl methyl protons.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | Doublet | 2H | Aromatic protons ortho to the acetyl group |

| ~7.85 | Doublet | 2H | Aromatic protons ortho to the sulfonamide group |

| ~3.25 | Quartet | 4H | -CH₂- of diethylamino group |

| ~2.65 | Singlet | 3H | -CH₃ of acetyl group |

| ~1.15 | Triplet | 6H | -CH₃ of diethylamino group |

The downfield shifts of the aromatic protons are due to the electron-withdrawing effects of both the acetyl and the sulfonamide groups. The characteristic quartet and triplet for the ethyl groups arise from the spin-spin coupling between the methylene and methyl protons.

The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~197.0 | Carbonyl carbon of the acetyl group |

| ~142.0 | Aromatic carbon attached to the sulfonamide group |

| ~139.5 | Aromatic carbon attached to the acetyl group |

| ~129.0 | Aromatic carbons ortho to the acetyl group |

| ~127.5 | Aromatic carbons ortho to the sulfonamide group |

| ~42.0 | -CH₂- of diethylamino group |

| ~26.5 | -CH₃ of acetyl group |

| ~14.0 | -CH₃ of diethylamino group |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~1685 | Strong | C=O stretching (ketone) |

| ~1340 | Strong | Asymmetric SO₂ stretching (sulfonamide) |

| ~1160 | Strong | Symmetric SO₂ stretching (sulfonamide) |

| ~3000-2850 | Medium | C-H stretching (aliphatic) |

| ~1600, 1475 | Medium-Weak | C=C stretching (aromatic) |

The presence of a strong absorption band around 1685 cm⁻¹ is a clear indicator of the carbonyl group of the acetyl moiety. The two strong bands for the sulfonyl group are characteristic of sulfonamides.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the overall structure.

Expected Mass Spectrometric Data:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 255, corresponding to the molecular weight of the compound.

-

Major Fragmentation Pathways:

-

Loss of an ethyl group (-CH₂CH₃) from the molecular ion to give a fragment at m/z = 226.

-

Cleavage of the C-S bond, leading to fragments corresponding to the acetylphenyl cation (m/z = 119) and the diethylaminosulfonyl radical.

-

Loss of the acetyl group (-COCH₃) to give a fragment at m/z = 212.

-

Caption: Plausible mass fragmentation pathways for this compound.

Conclusion

The structural elucidation of this compound can be confidently achieved through a synergistic application of NMR spectroscopy, IR spectroscopy, and mass spectrometry. The combined data from these techniques provide a detailed and cross-validated confirmation of the molecular structure, ensuring the scientific integrity required for research and development applications. The experimental protocols and expected spectral data presented in this guide offer a robust framework for the characterization of this and structurally related compounds.

References

- Bashandy, M. S. (2011). 4-Acetyl-N,N-dibenzylbenzenesulfonamide in Heterocyclic Synthesis: Synthesis and Biological Evaluation of Novel Sulfonamides Incorporating Thiazole, Pyrazolo[1,5-a]pyrimidine, 4-Oxothiazolidine and 1,3,4-Thiadiazole moieties. Asian Journal of Chemistry, 23(7), 3191-3201.

-

ResearchGate. (n.d.). Mass fragmentation pattern of 4-acetyl-N(2,3-dihydrobenzo[2][3]dioxin-6-yl)benzenesulfonamide (3f). Retrieved from [Link]

-

Mdpi. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Retrieved from [Link]

-

IUCr. (2017). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Retrieved from [Link]

- Ngassa, F. N., & Stenfor, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Mass Spectrometry: A Textbook, 3rd ed.; Springer: Berlin, 2011.

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

- Gowda, B. T., Jyothi, K., & D'Souza, J. D. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X= H; CH3; C2H5; F; Cl; Br; I or NO2 and i-X, j-Y= 2,3-(CH3)2; 2,4-(CH3)2; 2,5-(CH3)2; 2-CH3,4-Cl; 2-CH3,5-Cl; 3-CH3,4-Cl; 2,4-Cl2 or 3,4-Cl2).

- Asker, F. W., et al. (2014). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 6(7), 3634-3641.

-

PubChem. (n.d.). N4-Acetylsulfanilamide. Retrieved from [Link]

-

Thieme. (n.d.). 12 Examples of IR-Spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

Sources

4-acetyl-N,N-diethylbenzenesulfonamide synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-acetyl-N,N-diethylbenzenesulfonamide

Introduction

This compound is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, known for conferring a range of biological activities, including antibacterial and diuretic properties. The presence of an acetyl group provides a reactive handle for further synthetic modifications, making this compound a valuable intermediate for the development of novel chemical entities. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the most efficient and logical synthesis pathway for this compound, grounded in the principles of electrophilic aromatic substitution. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the rationale behind key procedural choices.

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic analysis of the target molecule suggests two primary disconnection approaches. The most strategically sound disconnection is at the C-C bond between the aromatic ring and the acetyl group. This points to a Friedel-Crafts acylation as the key bond-forming step, utilizing a suitably substituted benzenesulfonamide as the starting material. An alternative involves disconnecting the S-N bond, which would necessitate the synthesis of a more complex sulfonyl chloride intermediate.

This guide will focus on the first and more practical approach: the Friedel-Crafts acylation of N,N-diethylbenzenesulfonamide. This pathway is preferred due to the commercial availability of the starting materials and the well-established, high-yielding nature of the reactions involved. The alternative pathway, requiring the chlorosulfonation of acetophenone, is complicated by the deactivating, meta-directing nature of the acetyl group, which would lead to poor yields of the desired para-substituted intermediate.

Preferred Synthesis Pathway: Acylation of N,N-diethylbenzenesulfonamide

The selected two-step synthesis is efficient and proceeds through well-understood reaction mechanisms. The overall workflow involves the initial synthesis of the sulfonamide from benzenesulfonyl chloride and diethylamine, followed by the key Friedel-Crafts acylation step.

Caption: Overall two-step synthesis pathway.

Step 1: Synthesis of N,N-diethylbenzenesulfonamide

Chemical Principle

This reaction is a classic nucleophilic acyl substitution. Diethylamine, acting as a nucleophile, attacks the electrophilic sulfur atom of benzenesulfonyl chloride. The departure of the chloride leaving group, facilitated by a base (often an excess of the amine or a non-nucleophilic base like triethylamine), yields the stable sulfonamide.

Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, add diethylamine (1.2 equivalents) and a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF). Cool the flask in an ice bath (0 °C).

-

Reagent Addition: Dissolve benzenesulfonyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the stirred diethylamine solution over 30 minutes, maintaining the temperature at 0-5 °C. An excess of a non-nucleophilic base like triethylamine can be used to scavenge the HCl byproduct.[1]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess amine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is often of sufficient purity for the next step, or it can be further purified by distillation or chromatography if necessary.

Step 2: Friedel-Crafts Acylation

Chemical Principle and Mechanistic Insight

This is the pivotal step, an electrophilic aromatic substitution known as the Friedel-Crafts acylation.[2] The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with the acylating agent (acetyl chloride or acetic anhydride) to generate a highly reactive electrophile, the acylium ion.[3][4]

Caption: Mechanism of the Friedel-Crafts acylation step.

The sulfonamide group (-SO₂NEt₂) is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. However, it is an ortho, para-director. The para-product is sterically favored and is the major product isolated. This directing effect is crucial for the successful synthesis of the target 4-acetyl isomer. The reaction does not suffer from carbocation rearrangements, a common issue in Friedel-Crafts alkylations, because the acylium ion is resonance-stabilized.[3]

Experimental Protocol

-

Reaction Setup: In a fume hood, equip a 250 mL three-necked, oven-dried, round-bottomed flask with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.

-

Reagents: Add N,N-diethylbenzenesulfonamide (1.0 equivalent) and a dry, inert solvent such as dichloromethane (CH₂Cl₂) or nitrobenzene to the flask. Cool the mixture to 0 °C in an ice bath.

-

Catalyst Addition: Carefully and portion-wise add anhydrous aluminum chloride (AlCl₃, ~2.5 equivalents) to the stirred solution. The reaction is highly exothermic.

-

Acylating Agent Addition: Add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel over 30 minutes, ensuring the temperature does not rise above 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 40-50 °C for CH₂Cl₂) for 2-6 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture back to 0 °C. Very cautiously and slowly, quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.

-

Washing: Combine the organic extracts and wash them with water, saturated sodium bicarbonate solution, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation. The crude product is typically a solid. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.[5]

Product Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques.

| Property | Value | Source |

| CAS Number | 1658-97-5 | [6][7] |

| Molecular Formula | C₁₂H₁₇NO₃S | [6] |

| Molecular Weight | 255.34 g/mol | [6] |

| Physical Form | Powder/Solid | [6] |

| Melting Point | 83-84 °C | [6] |

| ¹H NMR (Predicted) | δ (ppm): ~8.0 (d, 2H, Ar-H), ~7.9 (d, 2H, Ar-H), ~3.2 (q, 4H, N-CH₂), ~2.6 (s, 3H, CO-CH₃), ~1.1 (t, 6H, N-CH₂-CH₃) | |

| ¹³C NMR (Predicted) | δ (ppm): ~197 (C=O), ~142 (Ar-C), ~139 (Ar-C), ~129 (Ar-CH), ~127 (Ar-CH), ~42 (N-CH₂), ~27 (CO-CH₃), ~14 (N-CH₂-CH₃) | |

| IR (Predicted, cm⁻¹) | ~1685 (C=O stretch), ~1340 & ~1160 (SO₂ asymmetric & symmetric stretch) |

Conclusion

The synthesis of this compound is most effectively achieved via a two-step process involving the formation of N,N-diethylbenzenesulfonamide followed by a regioselective Friedel-Crafts acylation. This pathway is robust, high-yielding, and relies on well-established chemical principles. The key to the synthesis is the para-directing nature of the sulfonamide group, which ensures the desired substitution pattern. The detailed protocols and mechanistic explanations provided in this guide offer a comprehensive framework for the successful laboratory preparation of this valuable synthetic intermediate.

References

-

Bashandy, M. S. (2011). 4-Acetyl-N,N-dibenzylbenzenesulfonamide in Heterocyclic Synthesis: Synthesis and Biological Evaluation of Novel Sulfonamides Incorporating Thiazole, Pyrazolo[1,5-a]pyrimidine, 4-Oxothiazolidine and 1,3,4-Thiadiazole moieties. Asian Journal of Chemistry, 23(7), 3191-3201. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Chemical Science International Journal, 3(1), 34-49. [Link]

-

Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene. Chemguide. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Dergipark. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 3). Friedel-Crafts Acylation. YouTube. Retrieved from [Link]

-

Olah, G. A., et al. (2011). Friedel-Crafts Acylation with Amides. Journal of Organic Chemistry, 76(21), 9140–9144. [Link]

-

Backes, B. J., & Ellman, J. A. (2001). N-Acylsulfonamide Linker Activation by Pd-Catalyzed Allylation. Organic Letters, 3(22), 3603–3605. [Link]

-

Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation. YouTube. Retrieved from [Link]

-

Ngwira, K. J., et al. (2022). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 27(19), 6598. [Link]

- Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

-

Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

-

Massah, A. R., et al. (2009). N-Acylation of Sulfonamides in CH2Cl2 or Solvent-free Condition. ResearchGate. Retrieved from [Link]

-

Ishihara, K., & Yamamoto, H. (2018). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 23(11), 2984. [Link]

-

Mako, Z., et al. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules, 29(23), 5275. [Link]

-

Rao, M. P., & Ganesh, M. (2023). Alkylation of N,N‐diethylbenzenesulfonamide. European Journal of Organic Chemistry. [Link]

-

PrepChem. (n.d.). Synthesis of N,N-Diethylbenzamide. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Sulfanilyl chloride, N-acetyl-. Organic Syntheses. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-acetyl-N,N-diethylbenzenesulfonamide (CAS No. 1658-97-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-acetyl-N,N-diethylbenzenesulfonamide, a molecule of significant interest within the broader class of sulfonamides. This document delineates its physicochemical properties, proposes a detailed synthetic pathway, and explores its potential biological significance with a focus on carbonic anhydrase inhibition. Experimental protocols for its synthesis and characterization are provided, underpinned by data from analogous compounds and established chemical principles. This guide is intended to be a valuable resource for researchers engaged in the exploration and application of novel benzenesulfonamide derivatives in medicinal chemistry and drug discovery.

Introduction: The Prominence of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, forming the structural basis for a diverse array of therapeutic agents. From the foundational antibacterial sulfa drugs to contemporary treatments for glaucoma, epilepsy, and cancer, the versatility of this scaffold is well-documented. The inherent chemical stability and the ability of the sulfonamide group to engage in critical hydrogen bonding interactions within biological targets contribute to its prevalence in drug design. The subject of this guide, this compound, combines the established benzenesulfonamide core with an acetyl group, a feature known to influence pharmacokinetic and pharmacodynamic properties, and N,N-diethyl substitution, which can modulate solubility and cell permeability.

Physicochemical and Structural Characteristics

This compound is a solid, typically a powder, at room temperature.[1] Its structural and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1658-97-5 | [1] |

| Molecular Formula | C₁₂H₁₇NO₃S | [1] |

| Molecular Weight | 255.34 g/mol | [1] |

| Melting Point | 83-84 °C | [1] |

| Physical Form | Powder | [1] |

| InChI Key | OKAAHYQTIYWBEL-UHFFFAOYSA-N | [1] |

Synthesis of this compound: A Proposed Two-Step Approach

Proposed Synthetic Pathway

Sources

An In-depth Technical Guide to 4-acetyl-N,N-diethylbenzenesulfonamide

This guide provides a comprehensive technical overview of 4-acetyl-N,N-diethylbenzenesulfonamide, a molecule of interest to researchers, scientists, and professionals in the field of drug development. This document delves into its physicochemical properties, synthesis, characterization, and potential applications, offering field-proven insights and methodologies.

Core Molecular Attributes

This compound is a substituted aromatic sulfonamide. The presence of the acetyl group and the diethylsulfonamide moiety on the benzene ring suggests its potential as a versatile chemical intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 255.34 g/mol | |

| Molecular Formula | C₁₂H₁₇NO₃S | |

| CAS Number | 1658-97-5 | [1] |

| Melting Point | 83-84 °C | |

| Physical Form | Powder | |

| InChI Key | OKAAHYQTIYWBEL-UHFFFAOYSA-N |

Synthesis and Purification

The synthesis of this compound can be approached through several established methods for the formation of sulfonamides. A common and effective strategy involves the reaction of a sulfonyl chloride with a secondary amine.

Proposed Synthesis Workflow

A logical synthetic route would involve the reaction of 4-acetylbenzenesulfonyl chloride with diethylamine. The causality behind this choice lies in the high reactivity of sulfonyl chlorides towards nucleophilic attack by amines. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for sulfonamide synthesis and should be considered a representative method.[2][3]

Materials:

-

4-acetylbenzenesulfonyl chloride

-

Diethylamine

-

Triethylamine or Pyridine (as a base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-acetylbenzenesulfonyl chloride in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of diethylamine and triethylamine (or pyridine) in anhydrous dichloromethane.

-

Add the diethylamine solution dropwise to the cooled solution of 4-acetylbenzenesulfonyl chloride with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by Thin Layer Chromatography).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Structural Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (ortho and meta to the acetyl group) appearing as doublets.- A quartet corresponding to the methylene protons (-CH₂) of the diethylamino group.- A triplet corresponding to the methyl protons (-CH₃) of the diethylamino group.- A singlet for the methyl protons of the acetyl group. |

| ¹³C NMR | - Carbonyl carbon of the acetyl group at a characteristic downfield shift.- Aromatic carbons with distinct chemical shifts depending on their substitution pattern.- Methylene and methyl carbons of the diethylamino group in the aliphatic region. |

| IR Spectroscopy | - A strong absorption band for the carbonyl (C=O) stretch of the acetyl group.- Characteristic strong absorption bands for the asymmetric and symmetric stretching of the sulfonyl (S=O) group.- C-H stretching bands for the aromatic and aliphatic protons. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (255.34 m/z).- Characteristic fragmentation patterns, including loss of the acetyl group and cleavage of the sulfonamide bond. |

Potential Applications and Biological Relevance

Benzenesulfonamide derivatives are a well-established class of compounds with a broad range of biological activities, including antimicrobial and anticancer properties.[7] The incorporation of an acetyl group on the benzene ring can further influence the molecule's pharmacological profile.

While specific biological studies on this compound are not extensively reported, its structural motifs suggest several areas of potential interest for researchers:

-

Enzyme Inhibition: Sulfonamides are known inhibitors of various enzymes, including carbonic anhydrases and kinases.[8] The acetyl group could play a role in the binding of the molecule to target enzymes.

-

Antimicrobial Activity: The sulfonamide moiety is a key pharmacophore in sulfa drugs, which are synthetic antimicrobial agents.

-

Anticancer Research: Many benzenesulfonamide derivatives have been investigated for their potential as anticancer agents.[9]

-

Chemical Probe or Intermediate: This compound can serve as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

Safety and Handling

Based on available safety data for this and structurally related compounds, this compound should be handled with care in a laboratory setting.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water and seek medical advice if irritation persists.

Conclusion

This compound is a compound with significant potential for applications in medicinal chemistry and drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its structure can be readily confirmed using a suite of spectroscopic methods. While specific biological data for this molecule is limited, its structural similarity to other biologically active sulfonamides makes it a compelling candidate for further investigation. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the properties and applications of this versatile molecule.

References

- Bashandy, M.S. (2011). 4-Acetyl-N,N-dibenzylbenzenesulfonamide in Heterocyclic Synthesis: Synthesis and Biological Evaluation of Novel Sulfonamides Incorporating Thiazole, Pyrazolo[1,5-a]pyrimidine, 4-Oxothiazolidine and 1,3,4-Thiadiazole moieties. Asian Journal of Chemistry, 23(7), 3191-3201.

-

Ghorab, M. M., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(16), 4992. Available at: [Link]

-

PubChem. (n.d.). 4-acetyl-N,N-dimethylbenzene-1-sulfonamide. Available at: [Link]

-

Wang, Y., et al. (2021). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 64(15), 11453–11475. Available at: [Link]

-

Kumar, A., et al. (2018). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. ResearchGate. Available at: [Link]

-

Taslimi, P., et al. (2020). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Journal of Biochemical and Molecular Toxicology, 34(11), e22572. Available at: [Link]

- CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents. (2017).

-

Yakaiah, T., et al. (2018). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. ResearchGate. Available at: [Link]

-

BIOGEN Científica. (n.d.). 4-Acetyl-N,N-diethyl-benzenesulfonamide. Available at: [Link]

-

PubChem. (n.d.). N,N-Diethylbenzenesulfonamide. Available at: [Link]

-

PubChem. (n.d.). N4-Acetylsulfanilamide. Available at: [Link]

-

PubChem. (n.d.). 4-amino-N,N-diethylbenzene-1-sulfonamide. Available at: [Link]

-

mzCloud. (2017). N-(4-Acetylphenyl)methanesulfonamide. Available at: [Link]

-

Tahir, M. N., et al. (2009). N-Acetyl-4-(benzene-sulfonamido)benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1180. Available at: [Link]

-

Tahir, M. N., et al. (2009). N-Acetyl-4-(benzenesulfonamido)benzenesulfonamide. PMC. Available at: [Link]

-

ATB (Automated Topology Builder). (n.d.). N-(4-Acetylphenyl)-4-aminobenzenesulfonamide. Available at: [Link]

-

PubChem. (n.d.). N,N-Diethylbenzamide. Available at: [Link]

-

Rainsford, K. D. (2022). Acetylsalicylic Acid–Primus Inter Pares in Pharmacology. International Journal of Molecular Sciences, 23(23), 15037. Available at: [Link]

Sources

- 1. 4-ACETYL-N,N-DIETHYL-BENZENESULFONAMIDE | 1658-97-5 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-acetyl-N,N-dimethylbenzene-1-sulfonamide | C10H13NO3S | CID 2064041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N-Diethyl-4-methylbenzenesulfonamide(649-15-0) 1H NMR [m.chemicalbook.com]

- 6. N,N-Diethylbenzenesulfonamide | C10H15NO2S | CID 74367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

Whitepaper: The Expanding Therapeutic Frontier of Novel Sulfonamides: A Technical Guide to Biological Activity and Evaluation

Abstract

The sulfonamide scaffold (R-SO₂NR₂), a cornerstone of medicinal chemistry, has transcended its historical identity as a mere antibacterial agent.[1] Its remarkable synthetic tractability and ability to engage in diverse biological interactions have cemented its status as a "privileged scaffold," leading to a renaissance in drug discovery.[2] This guide provides an in-depth exploration of the multifaceted biological activities of novel sulfonamide derivatives, moving beyond classical mechanisms to encompass their roles as anticancer, anti-inflammatory, and antiviral agents. We will dissect the causality behind key experimental designs, provide validated, step-by-step protocols for biological evaluation, and present a forward-looking perspective on this versatile class of compounds. This document is designed to serve as a technical resource, empowering researchers to design, evaluate, and optimize the next generation of sulfonamide-based therapeutics.

The Sulfonamide Scaffold: A Legacy of Versatility

First introduced as antibacterial "sulfa drugs," sulfonamides were revolutionary in the pre-penicillin era.[3] Their mechanism, the competitive inhibition of dihydropteroate synthase (DHPS) in the bacterial folic acid pathway, remains a classic example of targeted chemotherapy.[4] However, the chemical simplicity and the specific stereoelectronic properties of the sulfonamide group—a strong hydrogen bond donor and acceptor with a tetrahedral geometry—allow it to serve as a potent zinc-binding group (ZBG) and to interact with a vast array of biological targets.[5] This has catalyzed the development of sulfonamides for a wide spectrum of non-infectious diseases, including cancer, glaucoma, and inflammation.[6][7]

Core Biological Activities of Novel Sulfonamides

The functional adaptability of the sulfonamide moiety has given rise to derivatives with potent and often highly specific biological activities. Recent research highlights several key therapeutic areas where these compounds show immense promise.

Anticancer Activity: A Multi-Pronged Assault

Novel sulfonamide derivatives have emerged as formidable anticancer agents, operating through diverse mechanisms of action that strike at the core vulnerabilities of tumor cells.[6][8]

Mechanism Deep Dive: Carbonic Anhydrase (CA) Inhibition

A primary mechanism involves the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[9] These enzymes are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[10]

-

Causality: The primary sulfonamide group (SO₂NH₂) acts as a potent zinc-binding group, anchoring the inhibitor within the enzyme's active site and disrupting its catalytic activity.[11][12] By inhibiting CAs, sulfonamides disrupt pH regulation in cancer cells, leading to intracellular acidification and apoptosis, while simultaneously reducing the acidity of the extracellular environment, which can impair metastatic potential.[10] Several heterocyclic sulfonamides have demonstrated potent, nanomolar-range inhibition of these isoforms.[11]

// Nodes Hypoxia [label="Tumor Hypoxia", fillcolor="#F1F3F4", fontcolor="#202124"]; HIF1a [label="HIF-1α Stabilization", fillcolor="#F1F3F4", fontcolor="#202124"]; CAIX [label="Carbonic Anhydrase IX/XII\n(Overexpression)", fillcolor="#FBBC05", fontcolor="#202124"]; CO2_H2O [label="CO₂ + H₂O", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; H_HCO3 [label="H⁺ + HCO₃⁻", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Sulfonamide [label="Novel Sulfonamide\nInhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invhouse]; pH_Disruption [label="Disruption of pH Regulation", fillcolor="#F1F3F4", fontcolor="#202124"]; Intra_Acid [label="Intracellular Acidification", fillcolor="#F1F3F4", fontcolor="#202124"]; Extra_Alka [label="Extracellular Alkalinization", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Tumor Cell Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Metastasis [label="Reduced Invasion &\nMetastasis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Hypoxia -> HIF1a [label="Induces"]; HIF1a -> CAIX [label="Promotes"]; CO2_H2O -> CAIX [dir=none]; CAIX -> H_HCO3 [label="Catalyzes"]; Sulfonamide -> CAIX [label="Inhibits", style=bold, color="#EA4335"]; CAIX -> pH_Disruption [style=invis]; H_HCO3 -> pH_Disruption [label="Leads to"]; pH_Disruption -> Intra_Acid; pH_Disruption -> Extra_Alka; Intra_Acid -> Apoptosis; Extra_Alka -> Metastasis; }

Caption: Sulfonamide inhibition of Carbonic Anhydrase IX in the tumor microenvironment.

Other Anticancer Mechanisms: Beyond CA inhibition, sulfonamides act as:

-

Tyrosine Kinase Inhibitors: Disrupting key signaling pathways essential for cancer cell proliferation and survival.[10]

-

Matrix Metalloproteinase (MMP) Inhibitors: Impeding cancer cell invasion and metastasis.[6][10]

-

Histone Deacetylase (HDAC) Inhibitors: Offering promising avenues in epigenetic-based cancer therapies.[10]

-

Anti-apoptotic Protein Inhibitors: Targeting proteins like Bcl-2 to induce apoptosis in cancer cells.[13]

Data Presentation: Anticancer Activity

The following table summarizes the cytotoxic activity of representative novel sulfonamide derivatives against human cancer cell lines.

| Compound Class | Target Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Reference |

| Thienopyridazine Sulfonamide | HCT-116 (Colon) | 5.5 - 12.3 | Doxorubicin | 4.8 | [14] |

| Thienopyridazine Sulfonamide | MCF-7 (Breast) | 6.2 - 14.8 | Doxorubicin | 5.2 | [14] |

| Polycyclic Hydrocarbon Sulfonamide | A549 (Lung) | 0.8 - 9.7 | Indisulam | >50 | [15] |

| Iridium(III) Sulfonamide Complex | A2780 (Ovarian) | 0.9 - 2.5 | Cisplatin | 1.1 | [16] |

Antimicrobial Activity: Overcoming Resistance

The emergence of multidrug-resistant pathogens, such as Methicillin-Resistant Staphylococcus aureus (MRSA), has created a critical need for new antibiotics.[2][17] Novel sulfonamides are being developed that not only retain the classic DHPS inhibition mechanism but also possess alternative modes of action, allowing them to overcome established resistance pathways.[17]

Mechanism Deep Dive: Folate Pathway Inhibition The foundational mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis.[3] Because they are structurally similar to the enzyme's natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the pathway, preventing the synthesis of nucleotides and halting bacterial growth.[3] Mammalian cells are unaffected because they acquire folate from their diet.[4]

// Nodes PABA [label="p-Aminobenzoic Acid\n(PABA)", fillcolor="#FFFFFF", fontcolor="#202124"]; DHPS [label="Dihydropteroate\nSynthase (DHPS)", fillcolor="#FBBC05", fontcolor="#202124"]; DHF [label="Dihydrofolic Acid\n(DHF)", fillcolor="#FFFFFF", fontcolor="#202124"]; THF [label="Tetrahydrofolic Acid\n(THF)", fillcolor="#FFFFFF", fontcolor="#202124"]; Nucleotides [label="Nucleotide Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Growth [label="Bacterial Growth\n& Replication", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sulfonamide [label="Sulfonamide Drug", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invhouse];

// Edges PABA -> DHPS [label="Substrate"]; DHPS -> DHF [label="Produces"]; DHF -> THF -> Nucleotides -> Growth; Sulfonamide -> DHPS [label="Competitive\nInhibition", style=bold, color="#EA4335"]; }

Caption: Mechanism of bacterial folate synthesis inhibition by sulfonamides.

Data Presentation: Antimicrobial Potency Minimum Inhibitory Concentration (MIC) is a key metric for antibiotic potency. The table below compares the activity of novel sulfonamides against MRSA with traditional antibiotics.

| Compound | MIC (µg/mL) vs. MRSA | MBC (µg/mL) vs. MRSA | Reference |

| Novel Sulfonamide (Schiff base) | 6.25 - 50 | 12.5 - 100 | [18] |

| Sulfamethoxazole (SMX) | >1024 | >1024 | [18] |

| Ciprofloxacin | 0.5 - >128 | 1 - >128 | [18] |

Lower MIC/MBC values indicate greater potency.

Anti-inflammatory and Antiviral Activities

-

Anti-inflammatory: Certain sulfonamide derivatives, such as celecoxib and nimesulide, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for producing prostaglandins.[1][19] This selectivity provides anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[1]

-

Antiviral: The sulfonamide scaffold is present in several clinically important antiviral drugs.[20] For instance, the HIV protease inhibitor amprenavir contains a sulfonamide moiety.[20] Novel derivatives are being investigated for broad-spectrum antiviral activity against viruses such as herpes simplex virus (HSV-1), human coronavirus, and HIV by targeting various viral enzymes and proteins, including reverse transcriptase and integrase.[20][21]

Methodologies for Biological Evaluation

Rigorous and reproducible protocols are essential for validating the biological activity of novel sulfonamides. The choice of assay is dictated by the intended therapeutic target.

// Nodes Synthesis [label="Chemical Synthesis\nof Novel Sulfonamides", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screening [label="Primary In Vitro Screening\n(e.g., MIC, Enzyme Assay)"]; Hit_ID [label="Hit Identification"]; Lead_Opt [label="Lead Optimization\n(Structure-Activity Relationship)"]; Secondary [label="Secondary Assays\n(e.g., Cytotoxicity, Selectivity)"]; In_Vivo [label="In Vivo Efficacy &\nToxicology (Animal Models)"]; Clinical [label="Clinical Trials", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Synthesis -> Screening; Screening -> Hit_ID; Hit_ID -> Lead_Opt; Lead_Opt -> Synthesis [label="Iterative\nDesign"]; Lead_Opt -> Secondary; Secondary -> In_Vivo; In_Vivo -> Clinical; }

Caption: General workflow for novel sulfonamide drug discovery and development.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[22]

-

Rationale: This is the foundational assay for quantifying antibacterial potency. The broth microdilution method is a standardized, high-throughput technique.

-

Protocol Steps:

-

Preparation of Inoculum: Culture bacteria (e.g., S. aureus) in a suitable broth to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, then dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Drug Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test sulfonamide in CAMHB to achieve a range of desired concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well of the plate. Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of the sulfonamide where no visible bacterial growth (turbidity) is observed.

-

-

Self-Validation: The inclusion of positive and negative controls ensures the validity of the assay. The positive control must show robust growth, and the negative control must remain clear. Standard reference strains with known MIC values should be run in parallel to validate the procedure.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay assesses cell metabolic activity and is widely used to measure the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.

-

Rationale: The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases is proportional to the number of viable, metabolically active cells.

-

Protocol Steps:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the novel sulfonamide for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

-

Self-Validation: The assay relies on the clear difference in absorbance between treated and untreated cells. The positive control must show a significant reduction in viability. A linear relationship between cell number and formazan production should be established for the specific cell line used.

Future Perspectives and Conclusion

The sulfonamide scaffold continues to be a fertile ground for drug discovery.[23] Future research will likely focus on:

-

Hybrid Molecules: Combining the sulfonamide pharmacophore with other bioactive moieties to create hybrid drugs with dual or synergistic mechanisms of action.[24]

-

Targeted Delivery: Developing sulfonamide-based conjugates or nanoparticles to improve drug delivery to specific sites, such as tumors, thereby enhancing efficacy and reducing systemic toxicity.

-

Overcoming Resistance: Designing novel derivatives that can evade existing resistance mechanisms, particularly in infectious diseases and oncology.[17]

References

-

Efroni, G., et al. (2019). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. National Institutes of Health. [Link]

-

Javed, S. A., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. National Institutes of Health. [Link]

-

Abdel-Wahab, B. F., et al. (2022). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Publishing. [Link]

-

Aslam, M., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. [Link]

-

Yousif, M. N., et al. (2017). Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals. [Link]

-

Akhtar, N., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. National Institutes of Health. [Link]

-

De Simone, G., et al. (2013). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis Online. [Link]

-

Abdel-Wahab, B. F., et al. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. PubMed. [Link]

-

Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]

-

Krátký, M., et al. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online. [Link]

-

Scozzafava, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets. [Link]

-

Scozzafava, A., et al. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Bentham Science. [Link]

-

Supuran, C. T., et al. (2004). Antiviral sulfonamide derivatives. PubMed. [Link]

-

Hopkins, M. D., et al. (2022). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic and Biomolecular Chemistry. [Link]

-

Zafar, H., et al. (2023). Recent Advances in The Chemistry and Biological Activity of Sulfonamide Derivatives. ResearchGate. [Link]

-

Rivera, G., et al. (2013). Synthesis and Biological Evaluation of New Sulfonamide Derivatives as Potential anti-Trypanosoma Cruzi Agents. PubMed. [Link]

-

Yousif, M. N. M., et al. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry. [Link]

-

Wan, Y., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. PubMed. [Link]

-

Stoyanov, S., et al. (2024). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. MDPI. [Link]

-

Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. ACS Publications. [Link]

-

Yousif, M. N., et al. (2018). Synthesis and Antimicrobial Activity of Some Sulfonamide Derivatives containing various Heterocyclic Moieties. Research Journal of Pharmacy and Technology. [Link]

-

Yousif, M. N. M., et al. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry. [Link]

-

Gliga, A., et al. (2024). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. MDPI. [Link]

-

Patsnap. (2025). Sulfamic Acid Derivatives as Novel Antiviral Agents. Patsnap Eureka. [Link]

-

Krátký, M., et al. (2024). Novel sulfonamide derivatives as a tool to combat methicillin-resistant Staphylococcus aureus. PubMed. [Link]

-

Al-Ghamdi, S. (2020). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). EC Pharmacology and Toxicology. [Link]

-

Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B. [Link]

-

Prozorova, G. F., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. PubMed. [Link]

-

Ghorbani-Vaghei, R., et al. (2022). Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C. PubMed. [Link]

-

Alani, B. G., et al. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Survey in Fisheries Sciences. [Link]

-

Prozorova, G. F., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI. [Link]

-

Bhat, M. A., et al. (2021). Biological activities of sulfonamides. ResearchGate. [Link]

-

Kumar, S., & Singh, R. (2025). antimicrobial activity of sulfonamides: historical development, mechanisms of action, resist. International Journal of Education and Science Research Review. [Link]

-

Abdel-Wahab, B. F., et al. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica. [Link]

Sources

- 1. openaccesspub.org [openaccesspub.org]

- 2. tandfonline.com [tandfonline.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. portal.fis.tum.de [portal.fis.tum.de]

- 7. ajchem-b.com [ajchem-b.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scholars.okstate.edu [scholars.okstate.edu]

- 16. mdpi.com [mdpi.com]

- 17. Novel sulfonamide derivatives as a tool to combat methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Antiviral sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C: Multicomponent Sulfonamide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Investigation of Acetylated Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Dual Identity of Acetylated Sulfonamides

Acetylated sulfonamides occupy a fascinating and critical space in medicinal chemistry. On one hand, they represent the primary metabolites of classic sulfonamide antibiotics, products of in-vivo N-acetylation that significantly alter the parent drug's pharmacokinetic and solubility profiles.[1][2] Understanding this metabolic fate is paramount for predicting a drug's efficacy, duration of action, and potential for toxicity, such as crystalluria. On the other hand, the N-acyl sulfonamide moiety is a powerful tool in modern drug design, intentionally engineered into novel molecules.[3] It serves as a key bioisostere for carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with enhanced metabolic stability, making it a valuable functional group in the development of therapeutics for a wide range of diseases, including cancer, diabetes, and viral infections.[3][4]

This guide provides a comprehensive framework for the preliminary investigation of acetylated sulfonamides, navigating their dual identity as both metabolites and designed therapeutic agents. We will delve into the foundational chemistry, synthetic strategies, analytical characterization, and the fundamental pharmacological evaluation necessary to build a robust understanding of any new acetylated sulfonamide candidate.

Section 1: Foundational Chemistry and Physicochemical Properties

A thorough investigation begins with understanding the molecule's intrinsic properties, which dictate its behavior in both chemical and biological systems.

The N-Acyl Sulfonamide Moiety: A Carboxylic Acid Bioisostere

The N-acyl sulfonamide group is widely recognized as a bioisosteric equivalent of a carboxylic acid.[4] This is due to several key similarities:

-

Acidity: The protons on the sulfonamide nitrogen are rendered significantly acidic by the two adjacent electron-withdrawing groups (the sulfonyl and the acyl carbonyl). Their pKa values typically fall between 3.5 and 4.5, a range comparable to that of many carboxylic acids.[3] This acidity is crucial for solubility and for engaging in ionic interactions with biological targets.

-

Hydrogen Bonding: The geometry of the two sulfonyl oxygens mimics the carboxylate group, allowing for similar hydrogen bonding interactions with enzyme receptors.[3]

-

Enhanced Stability: A key advantage is their increased stability against hydrolytic and enzymatic degradation compared to their carboxylic acid counterparts, which can improve a drug candidate's pharmacokinetic profile.[3]

Core Physicochemical Parameters

A preliminary investigation must quantify the properties that govern absorption, distribution, metabolism, and excretion (ADME).

| Property | Significance | Typical Value (N-Acyl Sulfonamide) | Comparison to Parent Sulfonamide |

| pKa | Governs ionization state, solubility, and membrane permeability. | 3.5 - 4.5[3] | More acidic than the parent sulfonamide NH proton. |

| LogP/LogD | Measures lipophilicity, affecting membrane transport and protein binding. | Varies widely based on R-groups. | Acetylation generally increases lipophilicity. |

| Aqueous Solubility | Critical for formulation and bioavailability. Often pH-dependent. | Generally lower than the parent drug, especially for N4-acetylated metabolites. | This decreased solubility is a primary cause of crystalluria with older sulfonamide antibiotics. |

| Chemical Stability | Assesses degradation under various conditions (pH, light, temperature). | Generally high hydrolytic and enzymatic stability.[3] | More stable than many ester or amide linkages found in other drugs. |

Section 2: Synthesis and Analytical Characterization

The ability to reliably synthesize, purify, and characterize the compound is the bedrock of any further investigation.

Synthetic Strategies: The N-Acetylation Reaction

The most common method for preparing acetylated sulfonamides is the direct N-acetylation of a parent sulfonamide. The choice of acetylating agent and reaction conditions depends on the substrate's reactivity and the desired scale.

Sources

- 1. Determination of the acetylator phenotype and pharmacokinetics of some sulphonamides in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 4-acetyl-N,N-diethylbenzenesulfonamide

Abstract

This document provides a detailed, reliable, and expertly-vetted protocol for the synthesis of 4-acetyl-N,N-diethylbenzenesulfonamide, a valuable chemical intermediate. Sulfonamides are a critical class of compounds in medicinal chemistry, widely recognized for their antibacterial properties and diverse therapeutic applications.[1] This guide outlines a direct and efficient synthetic route starting from commercially available 4-acetylbenzenesulfonyl chloride and diethylamine. The narrative emphasizes the chemical principles behind each procedural step, safety considerations, and robust methods for product purification and characterization, ensuring a reproducible and scalable synthesis for research and development applications.

Introduction and Scientific Rationale

The benzenesulfonamide moiety is a cornerstone in the design of therapeutic agents. Its presence in numerous drugs highlights its significance as a pharmacophore. The synthesis of novel sulfonamide derivatives is, therefore, a continuous pursuit in drug discovery and materials science. This compound serves as a versatile building block, featuring a reactive ketone group amenable to further chemical modification and a stable diethylsulfonamide group.

The selected synthetic strategy involves the nucleophilic substitution reaction between 4-acetylbenzenesulfonyl chloride and diethylamine. This method is favored for its high efficiency, atom economy, and procedural simplicity. The reaction proceeds via the attack of the nucleophilic nitrogen atom of diethylamine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable S-N bond and the elimination of hydrochloric acid. A tertiary amine base, such as pyridine or triethylamine, is incorporated to neutralize the generated HCl, which would otherwise protonate the diethylamine reactant, rendering it non-nucleophilic and halting the reaction.[2]

Reaction Scheme and Mechanism

The synthesis is achieved through a single-step nucleophilic substitution reaction.

Overall Reaction: 4-acetylbenzenesulfonyl chloride + Diethylamine → this compound

The mechanism involves the nucleophilic attack of the diethylamine on the sulfonyl chloride.

Sources

Application Notes & Protocols for the Analytical Characterization of 4-acetyl-N,N-diethylbenzenesulfonamide

Prepared by: Senior Application Scientist

Introduction

4-acetyl-N,N-diethylbenzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, and substituted analogs are frequently synthesized as intermediates or target molecules in drug discovery programs. Furthermore, such compounds can appear as process-related impurities in the synthesis of other active pharmaceutical ingredients (APIs). Therefore, robust, reliable, and validated analytical methods are paramount for confirming the identity, purity, and quality of this compound in research and development settings.

This comprehensive guide provides detailed protocols and expert insights into the essential analytical techniques for the thorough characterization of this compound. The methodologies are designed to be self-validating and are grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3]

Physicochemical Properties

A foundational understanding of a compound's physical properties is critical for analytical method development, influencing choices regarding solvents, chromatographic conditions, and sample preparation.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₃S | [4] |

| Molecular Weight | 255.34 g/mol | [4] |

| Melting Point | 83-84 °C | [4] |

| Physical Form | Powder | [4] |

| CAS Number | 1658-97-5 | [4][5] |

Part 1: Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the principal technique for assessing the purity of non-volatile organic molecules and for quantitative assay determination.[6][7] Its high resolution and sensitivity make it ideal for separating the main compound from potential impurities.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Expertise & Causality: A reversed-phase method using a C18 column is the logical starting point. The non-polar stationary phase (C18) will interact with the hydrophobic benzene ring of the analyte, while a polar mobile phase allows for elution. The acetyl and benzenesulfonamide chromophores are expected to have strong UV absorbance, making a UV detector a simple and robust choice for detection. A gradient elution is proposed to ensure that any impurities with significantly different polarities are effectively separated and eluted within a reasonable runtime.

Experimental Protocol

-

Instrumentation & Materials:

-

HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Analytical balance, volumetric flasks, pipettes.

-

HPLC-grade acetonitrile (ACN), methanol (MeOH), and water.

-

Formic acid (FA) or Trifluoroacetic acid (TFA), analytical grade.

-

Reference standard of this compound (purity >99%).

-

The sample to be analyzed.

-

-

Solutions Preparation:

-

Mobile Phase A (Aqueous): 0.1% FA in water.

-

Mobile Phase B (Organic): 0.1% FA in acetonitrile.

-

Diluent: Acetonitrile/Water (50:50, v/v).

-

Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This higher concentration facilitates the detection of minor impurities.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or optimal wavelength determined by PDA scan).

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 20.0 10 90 25.0 10 90 25.1 70 30 | 30.0 | 70 | 30 |

-

-

Data Analysis:

-

Purity Assessment: Inject the sample solution. The purity is calculated using the area percent method.

-

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

-

-

Assay (Quantification): Inject the standard solution and the sample solution. The concentration of the sample is determined by comparing the peak area of the analyte in the sample to that of the reference standard.

-

Trustworthiness through Method Validation: For routine use, this method must be validated according to ICH Q2(R1) guidelines.[1][2][3][8] Key parameters to establish include:

-

Specificity: Demonstrate that the method can distinguish the analyte from potential impurities and degradation products.

-

Linearity: Establish a linear relationship between concentration and detector response over a defined range.

-

Accuracy & Precision: Confirm the closeness of the results to the true value and the degree of scatter between a series of measurements.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Workflow Visualization

Caption: Integrated workflow for structural confirmation.

Part 3: Comprehensive Data Summary

Consolidating the data from all analytical techniques provides a complete and robust characterization profile, or "fingerprint," for this compound.

Summary of Analytical Characterization Data

| Technique | Parameter | Expected Result |

| RP-HPLC | Purity | >95% (typical for research grade) |

| Retention Time | Dependent on exact conditions, but consistent | |

| HRMS | [M+H]⁺ (m/z) | 256.1002 (for C₁₂H₁₈NO₃S⁺) |

| ¹H NMR | Chemical Shifts (δ, ppm) | ~8.0 (d), ~7.7 (d), ~3.3 (q), ~2.6 (s), ~1.2 (t) |

| ¹³C NMR | Chemical Shifts (δ, ppm) | ~197, ~142, ~128, ~42, ~27, ~13 |

| FT-IR | Key Peaks (cm⁻¹) | ~1680 (C=O), ~1340 (asym SO₂), ~1160 (sym SO₂) |

References

-

Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. SpringerLink. Available at: [Link]

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]

-

Quality Guidelines. International Council for Harmonisation. Available at: [Link]

-

Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]

-

FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate. Available at: [Link]

-

Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. Available at: [Link]

-

ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. Available at: [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

-

FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... ResearchGate. Available at: [Link]

-

Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]

-

REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC INTERNATIONAL. Available at: [Link]

-

Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. National Institutes of Health. Available at: [Link]

-

The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. Available at: [Link]

-

4-acetyl-N,N-dimethylbenzene-1-sulfonamide | C10H13NO3S | CID 2064041. PubChem. Available at: [Link]

-

Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]

-

Ft-Ir and Computational Study of Sulphaguanidine. Oriental Journal of Chemistry. Available at: [Link]

-

N,N-Diethylbenzenesulfonamide | C10H15NO2S | CID 74367. PubChem. Available at: [Link]

-

N-benzyl-N,4-dimethylbenzenesulfonamide (3a). The Royal Society of Chemistry. Available at: [Link]

-

4-amino-N,N-diethylbenzene-1-sulfonamide | C10H16N2O2S | CID 95067. PubChem. Available at: [Link]

-

Contents. The Royal Society of Chemistry. Available at: [Link]

-

Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). ResearchGate. Available at: [Link]

-

4-Acetamidobenzenesulfonyl azide | C8H8N4O3S | CID 5129185. PubChem. Available at: [Link]

Sources

- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 3. fda.gov [fda.gov]

- 4. 4-acetyl-N,N-diethylbenzene-1-sulfonamide | 1658-97-5 [sigmaaldrich.com]

- 5. 4-ACETYL-N,N-DIETHYL-BENZENESULFONAMIDE | 1658-97-5 [chemicalbook.com]

- 6. ymerdigital.com [ymerdigital.com]

- 7. nanobioletters.com [nanobioletters.com]

- 8. starodub.nl [starodub.nl]

Application Note: A Robust HPLC-UV Method for the Quantification of 4-acetyl-N,N-diethylbenzenesulfonamide

Abstract

This application note details a robust and validated isocratic High-Performance Liquid Chromatography (HPLC) method for the precise and accurate quantification of 4-acetyl-N,N-diethylbenzenesulfonamide. The methodology employs a reversed-phase C18 column with UV detection, providing a reliable analytical tool for quality control, stability testing, and research applications in the pharmaceutical and chemical industries. The protocol has been developed to ensure high specificity, linearity, accuracy, and precision, adhering to the principles outlined in ICH Q2(R1) guidelines.[1][2][3]

Introduction and Scientific Rationale

This compound (ADEBS) is a sulfonamide derivative with a molecular weight of 255.34 g/mol .[4] Its structure, featuring both a polar sulfonamide group and a non-polar acetylated benzene ring, makes it a suitable candidate for reversed-phase HPLC analysis.[5][6][7] The presence of the aromatic ring and ketone chromophore suggests strong UV absorbance, enabling sensitive detection.

The accurate quantification of ADEBS is critical for its use as a potential pharmaceutical intermediate, reference standard, or in other chemical synthesis applications. A validated HPLC method ensures that product quality, purity, and concentration can be reliably determined, which is a cornerstone of regulatory compliance and product efficacy. This guide provides a comprehensive framework, from method development principles to a fully detailed protocol and validation strategy.

Principle of the Chromatographic Method